METHYL 2-[7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-AMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 2-[7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene core, which is a benzopyran derivative, and a thiophene ring, which is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the chromene derivative, which is then reacted with a thiophene carboxylate under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, and other transition metals
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various functionalized products, depending on the substituents introduced .
Scientific Research Applications
METHYL 2-[7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of METHYL 2-[7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The chromene and thiophene moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share the chromene core and exhibit similar biological activities.
Thiophene derivatives: These compounds share the thiophene ring and are known for their electronic properties.
Indole derivatives: These compounds have a similar heterocyclic structure and are widely studied for their biological activities .
Uniqueness
METHYL 2-[7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the combination of the chromene and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-[[7-(diethylamino)-2-iminochromene-3-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-23(5-2)13-7-6-12-10-15(17(21)27-16(12)11-13)18(24)22-19-14(8-9-28-19)20(25)26-3/h6-11,21H,4-5H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOQGGCGRYPHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=CS3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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